N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrrole ring, a sulfonyl group, and a fluorinated phenyl moiety, which contribute to its unique chemical properties and biological activities. The compound is classified under the category of sulfonamide derivatives, which are known for their diverse pharmacological effects.
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide belongs to the class of sulfonamide compounds, which are characterized by the presence of a sulfonamide functional group (-SO₂NH2). This class of compounds is widely recognized for its antibacterial and anti-inflammatory properties.
The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide typically involves several steps that include:
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and catalyst use, to achieve high yields and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor progress and confirm product identity .
The molecular formula of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide is C23H25FN2O4S. Its structure features:
The molecular weight is approximately 444.5 g/mol. The compound's structural representation can be denoted using SMILES notation: COc1cccc(C(=O)Nc2c(S(=O)(=O)c3ccc(F)cc3)c(C)c(C)n2C(C)C)c1 .
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties or to facilitate further synthetic steps in drug development.
The mechanism of action for N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide involves interactions with specific biological targets such as enzymes or receptors:
While specific data on binding affinities or IC50 values for this compound may not be readily available, preliminary studies suggest it exhibits significant biological activities that warrant further investigation in therapeutic contexts .
The physical properties of N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide include:
The chemical properties include:
N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide has potential applications in various scientific fields:
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 39015-77-5
CAS No.: 21115-85-5
CAS No.: 39492-88-1